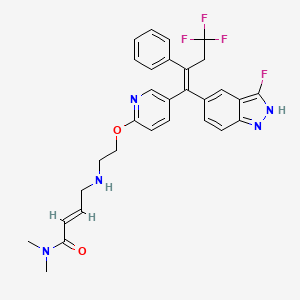

H3B-6545

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

(E)-N,N-dimethyl-4-[2-[5-[(Z)-4,4,4-trifluoro-1-(3-fluoro-2H-indazol-5-yl)-2-phenylbut-1-enyl]pyridin-2-yl]oxyethylamino]but-2-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H29F4N5O2/c1-39(2)27(40)9-6-14-35-15-16-41-26-13-11-22(19-36-26)28(21-10-12-25-23(17-21)29(31)38-37-25)24(18-30(32,33)34)20-7-4-3-5-8-20/h3-13,17,19,35H,14-16,18H2,1-2H3,(H,37,38)/b9-6+,28-24- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPFTZIJTXCHJNE-HMOQVRKWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)C=CCNCCOC1=NC=C(C=C1)C(=C(CC(F)(F)F)C2=CC=CC=C2)C3=CC4=C(NN=C4C=C3)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)C(=O)/C=C/CNCCOC1=NC=C(C=C1)/C(=C(/CC(F)(F)F)\C2=CC=CC=C2)/C3=CC4=C(NN=C4C=C3)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H29F4N5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

567.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

H3B-6545: A Deep Dive into the Mechanism of Action of a Novel Covalent Estrogen Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

H3B-6545 is a first-in-class, orally bioavailable Selective Estrogen Receptor Covalent Antagonist (SERCA) designed to treat estrogen receptor-positive (ER+) breast cancer. This technical guide elucidates the core mechanism of action of this compound, detailing its molecular interactions, downstream signaling effects, and preclinical and clinical efficacy. By covalently binding to a unique cysteine residue (C530) in the ligand-binding domain of both wild-type and mutant estrogen receptor alpha (ERα), this compound effectively and irreversibly inactivates the receptor. This novel mechanism offers a promising therapeutic strategy, particularly in the context of acquired resistance to current endocrine therapies driven by ESR1 mutations. This document provides a comprehensive overview of the quantitative data supporting its activity, detailed experimental methodologies for key studies, and visual representations of its mechanism and relevant biological pathways.

Introduction: The Challenge of Endocrine Resistance in ER+ Breast Cancer

Estrogen receptor-positive (ER+) breast cancer accounts for the majority of breast cancer diagnoses, and endocrine therapies targeting ERα signaling have been a cornerstone of treatment for decades. However, a significant number of patients develop resistance to these therapies, often through the acquisition of mutations in the ESR1 gene, which encodes ERα. These mutations, such as the frequently observed Y537S and D538G, lead to constitutive, ligand-independent activation of the receptor, rendering therapies like aromatase inhibitors and selective estrogen receptor modulators (SERMs) less effective. While selective estrogen receptor degraders (SERDs) like fulvestrant (B1683766) have shown some activity against mutant ERα, the need for more potent and durable antagonists remains a critical unmet need.

This compound: A Covalent Approach to ERα Inhibition

This compound represents a novel therapeutic class, the Selective Estrogen Receptor Covalent Antagonists (SERCAs). Its mechanism of action is distinguished by the formation of a covalent bond with its target, ERα.

Molecular Target and Binding

This compound specifically targets cysteine 530 (C530) within the ligand-binding domain of ERα.[1][2][3][4] This cysteine residue is unique to ERα and is not present in other nuclear hormone receptors, contributing to the selectivity of this compound.[5] The covalent interaction is irreversible, leading to a sustained inactivation of the receptor.[6] This covalent binding is crucial for its high potency against both wild-type (WT) and mutant ERα.[1][2][7] Preclinical studies have shown that while a non-covalent analog of this compound also possesses antagonistic activity, the covalent engagement significantly enhances its potency and durability of action.

Signaling Pathway Inhibition

Upon binding to ERα, this compound enforces a unique antagonist conformation of the receptor.[3][8] This conformational change prevents the recruitment of coactivators necessary for the transcription of estrogen-responsive genes that drive tumor cell proliferation and survival.[4] By effectively shutting down ERα-mediated signaling, this compound inhibits the growth of ERα-expressing cancer cells.[5]

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. Phase 1/2 study of this compound in women with locally advanced/metastatic estrogen receptor-positive, HER2-negative breast cancer | CoLab [colab.ws]

- 3. Phase I study of this compound in patients with estrogen receptor-positive breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Trial of this compound, in Women With Locally Advanced or Metastatic Estrogen Receptor-positive, HER2 Negative Breast Cancer [clin.larvol.com]

- 5. aacrjournals.org [aacrjournals.org]

- 6. Phase I study of this compound in patients with estrogen receptor-positive breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Covalent ERα Antagonist this compound Demonstrates Encouraging Preclinical Activity in Therapy-Resistant Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. origene.com [origene.com]

An In-depth Technical Guide to the Covalent Modification of Estrogen Receptor Alpha by H3B-6545

A Note to the Reader: Initial research indicates a potential misunderstanding in the requested topic. The scientific literature consistently identifies H3B-6545 as a selective Estrogen Receptor alpha (ERα) antagonist, not an inhibitor of Fibroblast Growth Factor Receptor 2 (FGFR2). This compound achieves its therapeutic effect by covalently binding to cysteine 530 (C530) within ERα.[1][2][3][4][5][6] This guide will, therefore, provide a comprehensive overview of the well-documented interaction between this compound and its correct target, ERα.

This whitepaper serves as a technical resource for researchers, scientists, and drug development professionals, detailing the mechanism, experimental validation, and therapeutic implications of this compound's covalent binding to ERα.

Executive Summary

This compound is a first-in-class, orally bioavailable Selective Estrogen Receptor Covalent Antagonist (SERCA) designed for the treatment of ER-positive, HER2-negative breast cancer.[2][7] Its mechanism of action involves the formation of an irreversible covalent bond with cysteine 530 in the ligand-binding domain of both wild-type and mutant forms of Estrogen Receptor alpha (ERα).[3][4][5][6] This covalent modification locks the receptor in an antagonist conformation, leading to potent and sustained inhibition of ERα signaling and subsequent anti-tumor activity.[3][4] this compound has demonstrated significant efficacy in preclinical models of endocrine-resistant breast cancer and has shown promising clinical activity, particularly in patients with ESR1 mutations.[7][8][9][10]

Quantitative Data on this compound Activity

The potency and efficacy of this compound have been characterized across various preclinical models. The following tables summarize key quantitative data.

Table 1: In Vitro Cellular Activity of this compound

| Cell Line | ERα Status | GI₅₀ (nM) | Reference |

| MCF7 | Wild-Type | 0.3 - 0.4 | [2] |

| T47D | Wild-Type | 5.2 | [2] |

| CAMA-1 | Wild-Type | 0.2 | [2] |

| HCC1428 | Wild-Type | 1.0 | [2] |

| BT483 | Wild-Type | 0.5 | [2] |

Table 2: Clinical Efficacy of this compound (450 mg dose)

| Clinical Endpoint | Value | Patient Population | Reference |

| Objective Response Rate (ORR) | 16.4% | Heavily pretreated ER+, HER2- mBC | [10] |

| Clinical Benefit Rate (CBR) | 39.7% | Heavily pretreated ER+, HER2- mBC | [4] |

| Median Progression-Free Survival (PFS) | 3.8 - 4.6 months | Heavily pretreated ER+, HER2- mBC | [4][11] |

| ORR in patients with ESR1 Y537S mutation | 30.0% - 32.1% | ER+, HER2- advanced BC | [7][11] |

Core Mechanism: Covalent Binding to ERα C530

The defining feature of this compound is its covalent mechanism of action. It contains an electrophilic "warhead" (a Michael acceptor) that specifically and irreversibly reacts with the thiol group of cysteine 530 within the ERα ligand-binding pocket.[5][6] This cysteine residue is not present in other steroid hormone receptors, which contributes to the selectivity of this compound.[5] The formation of this covalent bond ensures prolonged and durable inactivation of the receptor.[12]

Figure 1. Covalent modification of ERα C530 by this compound.

Signaling Pathway Inhibition

ERα is a hormone-regulated transcription factor.[12] Upon binding estrogen, it dimerizes and translocates to the nucleus to regulate the expression of genes involved in cell proliferation and survival. This compound, by locking ERα in an inactive state, prevents this signaling cascade. This blockade inhibits the transcription of key target genes like GREB1 and PGR, ultimately leading to cell cycle arrest and reduced tumor growth.[9]

Figure 2. Inhibition of the ERα signaling pathway by this compound.

Experimental Protocols

The covalent binding and mechanism of this compound have been elucidated through several key experimental techniques.

Intact Mass Spectrometry for Covalency Assessment

This method directly confirms the formation of a covalent bond between this compound and the ERα protein by detecting the expected mass shift.

-

Protein Preparation: Recombinant ERα ligand-binding domain is purified.

-

Incubation: The purified ERα is incubated with this compound overnight at 4°C or for a specified time course at room temperature.[9]

-

Quenching: The reaction is stopped by diluting the sample in 0.1% formic acid in water.[9]

-

LC-MS/MS Analysis: The sample is analyzed using a liquid chromatography system coupled to a high-resolution mass spectrometer. The mass spectrometer is operated in positive ion mode, collecting full scans.[9]

-

Data Deconvolution: The resulting raw data is processed using software like BioPharma Finder with the ReSpect deconvolution algorithm to determine the precise mass of the intact protein.[9] An increase in mass corresponding to the molecular weight of this compound confirms covalent adduct formation.

Figure 3. Workflow for mass spectrometry-based covalency confirmation.

X-ray Crystallography

Crystallography provides high-resolution structural information, visualizing the precise interactions between this compound and the ERα ligand-binding domain.

-

Protein Expression and Purification: A construct of the ERα ligand-binding domain (e.g., residues 307-554) with relevant mutations (e.g., Y537S) and surface cysteine mutations (C381S, C417S to improve stability) is cloned and expressed in E. coli.[9] The protein is purified using affinity chromatography (e.g., Ni-NTA).[9]

-

Complex Formation: The purified protein is incubated with an excess of this compound to ensure complete binding.

-

Crystallization: The protein-ligand complex is crystallized using vapor diffusion or other standard techniques.

-

Data Collection and Structure Solution: X-ray diffraction data are collected from the crystals. The structure is solved using molecular replacement and refined to produce a detailed 3D model of the complex.[9] This model can confirm the covalent bond to C530 and reveal the antagonist conformation of the receptor.[13]

Cellular Proliferation Assays (GI₅₀ Determination)

These assays quantify the inhibitory effect of this compound on the growth of ER-positive breast cancer cell lines.

-

Cell Culture: ER-positive breast cancer cell lines (e.g., MCF7, T47D) are cultured under standard conditions.

-

Treatment: Cells are seeded in multi-well plates and treated with a range of concentrations of this compound.

-

Incubation: Cells are incubated for a period of 5-7 days.

-

Viability Measurement: Cell viability is assessed using a reagent such as CellTiter-Glo, which measures ATP levels as an indicator of metabolic activity.

-

Data Analysis: The luminescence or absorbance values are plotted against the drug concentration, and a dose-response curve is fitted to calculate the GI₅₀ (the concentration required to inhibit cell growth by 50%).

Conclusion

This compound represents a significant advancement in endocrine therapy for breast cancer. Its unique covalent mechanism of action, targeting cysteine 530 of ERα, provides potent, selective, and durable inhibition of both wild-type and mutant forms of the receptor. The robust preclinical data, supported by detailed biochemical and structural evidence, has established a strong foundation for its clinical development. The findings from ongoing clinical trials continue to highlight the potential of this compound as a valuable therapeutic option for patients with advanced or resistant ER-positive breast cancer.[9]

References

- 1. Facebook [cancer.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Discovery of novel covalent selective estrogen receptor degraders against endocrine-resistant breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Phase I study of this compound in patients with estrogen receptor-positive breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Phase I study of this compound in patients with estrogen receptor-positive breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Covalent ERα Antagonist this compound Demonstrates Encouraging Preclinical Activity in Therapy-Resistant Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 10. ASCO – American Society of Clinical Oncology [asco.org]

- 11. Phase 1/2 study of this compound in women with locally advanced/metastatic estrogen receptor-positive, HER2-negative breast cancer | CoLab [colab.ws]

- 12. cancer-research-network.com [cancer-research-network.com]

- 13. researchgate.net [researchgate.net]

H3B-6545: A Deep Dive into the Structure-Activity Relationship of a Covalent Estrogen Receptor Antagonist

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

H3B-6545 is a pioneering, orally bioavailable selective estrogen receptor covalent antagonist (SERCA) that has demonstrated significant promise in the treatment of estrogen receptor-positive (ER+), HER2-negative breast cancer.[1] Its unique mechanism of action, involving the covalent modification of estrogen receptor alpha (ERα), sets it apart from previous generations of endocrine therapies and offers a potential solution to acquired resistance driven by ESR1 mutations. This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of this compound, detailing its mechanism of action, preclinical and clinical data, and the experimental methodologies used in its evaluation.

Mechanism of Action: Covalent Targeting of ERα

This compound inactivates both wild-type and mutant ERα by forming an irreversible covalent bond with a specific cysteine residue, C530, located in the ligand-binding domain of the receptor.[1] This covalent targeting is achieved through an acrylamide (B121943) "warhead" on the this compound molecule. The formation of this bond enforces a unique antagonist conformation of ERα, effectively shutting down its transcriptional activity.[2] A key advantage of this covalent mechanism is its ability to overcome resistance mediated by common ESR1 mutations, such as Y537S and D538G, which can confer ligand-independent activation of the receptor.[1]

The signaling pathway of estrogen and the inhibitory action of this compound are depicted in the diagram below.

Structure-Activity Relationship and Medicinal Chemistry Optimization

The development of this compound stemmed from a focused medicinal chemistry effort to optimize a precursor molecule, H3B-5942.[3][4][5] Structure-based drug design was employed to enhance the potency of the core scaffold, leading to the identification of this compound with improved activity against both wild-type and mutant ERα.[3][4][5]

The optimization process from H3B-5942 to this compound is illustrated below.

Preclinical Activity

This compound has demonstrated potent and selective activity in a variety of preclinical models.

| Cell Line | ER Status | GI₅₀ (nM) |

| MCF7 | ERα WT | 0.3-0.4 |

| HCC1428 | ERα WT | 1.0 |

| BT483 | ERα WT | 0.5 |

| T47D | ERα WT | 5.2 |

| CAMA-1 | ERα WT | 0.2 |

Table 1: In vitro anti-proliferative activity of this compound in ERα wild-type (WT) breast cancer cell lines.[6]

In vivo studies using xenograft and patient-derived xenograft (PDX) models have further confirmed the potent anti-tumor activity of this compound, showing superiority over standard-of-care agents like fulvestrant, particularly in models harboring ERα mutations.[7][8]

Clinical Development and Efficacy

This compound has undergone Phase I and II clinical trials (NCT03250676) in women with locally advanced or metastatic ER-positive, HER2-negative breast cancer.[9][10][11]

| Clinical Endpoint | All Patients (450 mg) | Patients with Clonal ESR1 Y537S Mutation |

| Objective Response Rate (ORR) | 20.2% | 32.1% |

| Median Progression-Free Survival (PFS) | 4.6 months | Not Reported |

| Median Overall Survival (OS) | 21.5 months | Not Reported |

Table 2: Clinical efficacy of this compound in the Phase 1/2 trial (NCT03250676).[11]

The clinical data indicate that this compound has a manageable safety profile and demonstrates significant single-agent anti-tumor activity in a heavily pretreated patient population, including those with ESR1 mutations.[10][11]

Experimental Protocols

In Vitro Cell Proliferation Assay (MCF-7)

Objective: To determine the anti-proliferative activity of this compound in an ER-positive breast cancer cell line.

Methodology:

-

Cell Culture: MCF-7 cells are cultured in a suitable medium, such as Eagle's Minimum Essential Medium (EMEM), supplemented with fetal bovine serum (FBS) and antibiotics.

-

Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

-

Treatment: The following day, the medium is replaced with a fresh medium containing various concentrations of this compound or a vehicle control (e.g., DMSO).

-

Incubation: The plates are incubated for a specified period, typically 3-5 days, to allow for cell proliferation.

-

Proliferation Assessment: Cell viability is assessed using a colorimetric assay such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or SRB (sulforhodamine B) assay. The absorbance is read using a microplate reader.

-

Data Analysis: The GI₅₀ (concentration required to inhibit cell growth by 50%) is calculated by plotting the percentage of cell growth inhibition against the log concentration of this compound.

MCF-7 Xenograft Model

Objective: To evaluate the in vivo anti-tumor efficacy of this compound.

Methodology:

-

Animal Model: Immunocompromised mice (e.g., nude or NOD/SCID) are used.[12][13]

-

Estrogen Supplementation: To support the growth of ER-positive MCF-7 tumors, mice are supplemented with estrogen, typically via a slow-release pellet implanted subcutaneously or through injections of estradiol (B170435) valerate.[12][14][15]

-

Tumor Implantation: MCF-7 cells are suspended in a basement membrane matrix (e.g., Matrigel) and injected subcutaneously into the flank or mammary fat pad of the mice.[13][16]

-

Tumor Growth Monitoring: Tumor volume is measured regularly using calipers.

-

Treatment: Once tumors reach a specified size, mice are randomized into treatment and control groups. This compound is administered orally at various doses.

-

Efficacy Evaluation: Tumor growth is monitored throughout the study. At the end of the study, tumors are excised and weighed. The anti-tumor effect is often expressed as the percentage of tumor growth inhibition.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay for ERα

Objective: To measure the binding affinity of this compound to ERα in a biochemical assay.

Methodology:

-

Assay Principle: TR-FRET is a proximity-based assay that measures the interaction between two molecules labeled with donor and acceptor fluorophores.[17] In the context of an ERα binding assay, a fluorescently labeled estrogen tracer (acceptor) binds to a tagged ERα protein (donor). When a test compound displaces the tracer, the FRET signal is lost.

-

Reagents:

-

Recombinant ERα protein (e.g., GST-tagged)

-

Terbium-labeled anti-GST antibody (donor)

-

Fluorescently labeled estrogen tracer (e.g., Fluormone™ ES2 Green) (acceptor)

-

Assay buffer

-

-

Procedure: a. A solution containing ERα protein and the terbium-labeled antibody is prepared. b. Serial dilutions of this compound are prepared in a 384-well plate. c. The ERα/antibody mixture is added to the wells containing the test compound. d. The fluorescent estrogen tracer is added to all wells. e. The plate is incubated at room temperature to allow the binding reaction to reach equilibrium.

-

Data Acquisition: The plate is read on a TR-FRET compatible plate reader, measuring the emission at two wavelengths (for the donor and acceptor).

-

Data Analysis: The ratio of the acceptor to donor emission is calculated. The IC₅₀ (concentration of the compound that inhibits 50% of the tracer binding) is determined by plotting the FRET ratio against the log concentration of this compound.

Conclusion

This compound represents a significant advancement in the development of therapies for ER-positive breast cancer. Its novel covalent mechanism of action provides a robust and durable antagonism of ERα, even in the presence of resistance-conferring mutations. The extensive preclinical and clinical data, supported by well-defined experimental methodologies, have established this compound as a promising therapeutic agent. The continued investigation of this compound and the development of next-generation SERCAs hold the potential to further improve outcomes for patients with ER-positive breast cancer.

References

- 1. New generation estrogen receptor-targeted agents in breast cancer: present situation and future prospectives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Covalent ERα Antagonist this compound Demonstrates Encouraging Preclinical Activity in Therapy-Resistant Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. aacrjournals.org [aacrjournals.org]

- 6. medchemexpress.com [medchemexpress.com]

- 7. aacrjournals.org [aacrjournals.org]

- 8. researchgate.net [researchgate.net]

- 9. ClinicalTrials.gov [clinicaltrials.gov]

- 10. ASCO – American Society of Clinical Oncology [asco.org]

- 11. Phase 1/2 study of this compound in women with locally advanced/metastatic estrogen receptor-positive, HER2-negative breast cancer | CoLab [colab.ws]

- 12. Choosing the Right Protocol to Establish MCF-7 Tumor Xenograft in Nude Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]

- 14. Choosing the Right Protocol to Establish MCF-7 Tumor Xenograft in Nude Mice | Bentham Science [benthamscience.com]

- 15. benthamdirect.com [benthamdirect.com]

- 16. MCF7 Xenograft Model - Altogen Labs [altogenlabs.com]

- 17. Estrogen receptor alpha/co-activator interaction assay: TR-FRET - PubMed [pubmed.ncbi.nlm.nih.gov]

H3B-6545: A Preclinical Overview of a First-in-Class Selective Estrogen Receptor Covalent Antagonist

For Researchers, Scientists, and Drug Development Professionals

Introduction

H3B-6545 is an investigational, orally bioavailable small molecule that represents a novel class of agents known as Selective Estrogen Receptor Covalent Antagonists (SERCAs). It is being developed for the treatment of estrogen receptor (ER)-positive breast cancer, a disease in which the growth of cancer cells is often driven by the hormone estrogen. A significant challenge in the treatment of ER-positive breast cancer is the development of resistance to standard endocrine therapies, frequently through mutations in the estrogen receptor alpha (ERα), encoded by the ESR1 gene. This compound is designed to overcome this resistance by potently and selectively targeting both wild-type and mutant forms of ERα.

Mechanism of Action

This compound distinguishes itself from other ER antagonists like selective estrogen receptor modulators (SERMs) and selective estrogen receptor degraders (SERDs) through its unique covalent mechanism of action. It specifically targets a cysteine residue (C530) located in the ligand-binding domain of ERα, a residue that is not present in other nuclear hormone receptors.[1][2] By forming an irreversible covalent bond with C530, this compound effectively inactivates the receptor, enforcing a unique antagonist conformation.[3][4] This covalent binding leads to a prolonged duration of action and enhanced potency.[5] This mechanism allows this compound to potently inhibit the activity of both wild-type ERα and constitutively active mutant forms of the receptor, such as those with Y537S and D538G mutations, which are common drivers of acquired resistance to endocrine therapies.[1][6][7]

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. Facebook [cancer.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Covalent ERα Antagonist this compound Demonstrates Encouraging Preclinical Activity in Therapy-Resistant Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. cancer-research-network.com [cancer-research-network.com]

- 6. aacrjournals.org [aacrjournals.org]

- 7. youtube.com [youtube.com]

H3B-6545: A Deep Dive into its Target Selectivity Profile

For Researchers, Scientists, and Drug Development Professionals

H3B-6545 is a first-in-class, orally bioavailable Selective Estrogen Receptor Covalent Antagonist (SERCA) designed to treat estrogen receptor (ER)-positive breast cancer. Its unique mechanism of action, involving covalent modification of the estrogen receptor alpha (ERα), provides a distinct and highly selective profile. This technical guide offers an in-depth analysis of this compound's target selectivity, supported by quantitative data, detailed experimental methodologies, and pathway visualizations to provide a comprehensive resource for the scientific community.

Core Mechanism of Action

This compound is a potent antagonist of both wild-type and mutant forms of ERα.[1] Its mechanism hinges on the covalent and irreversible binding to a specific cysteine residue, Cysteine 530 (C530), located within the ligand-binding domain of ERα.[1] This covalent bond is crucial for its high selectivity, as C530 is not present in the hormone-binding pockets of other closely related nuclear hormone receptors.[1] This interaction effectively inactivates ERα, enforcing a unique antagonist conformation that prevents the transcriptional activation of ERα target genes, thereby inhibiting the proliferation and survival of ERα-dependent cancer cells.[2]

Quantitative Selectivity and Potency

The selectivity of this compound is a key attribute, demonstrating potent activity against its intended target with minimal interaction with other nuclear hormone receptors. This high degree of selectivity minimizes the potential for off-target effects, a critical consideration in drug development.

Cellular Potency in Breast Cancer Cell Lines

This compound demonstrates potent anti-proliferative activity across a panel of ERα-positive breast cancer cell lines, including those harboring wild-type and mutant forms of the receptor. The GI50 (concentration for 50% growth inhibition) values are in the low nanomolar range, underscoring its high potency.

| Cell Line | ERα Status | GI50 (nM) |

| MCF7 | Wild-Type | 0.3-0.4 |

| HCC1428 | Wild-Type | 1.0 |

| BT483 | Wild-Type | 0.5 |

| T47D | Wild-Type | 5.2 |

| CAMA-1 | Wild-Type | 0.2 |

Data sourced from MedchemExpress.[3]

Selectivity Against Other Nuclear Receptors

Biochemical assays have confirmed that this compound has a negligible impact on the function of other closely related nuclear hormone receptors. This is attributed to its unique covalent binding mechanism targeting a cysteine residue absent in these other receptors. A study published in Molecular Cancer Therapeutics reported that this compound binds to ERα and ERβ with comparable affinities but does not affect the function of the progesterone (B1679170) receptor (PRα and PRβ), androgen receptor (AR), glucocorticoid receptor (GR), or mineralocorticoid receptor (MR).[4]

Experimental Protocols

The following sections detail the methodologies for the key experiments used to characterize the selectivity and potency of this compound.

Nuclear Receptor Activity Assay (Luciferase Reporter Assay)

This assay is designed to measure the ability of a compound to activate or inhibit the transcriptional activity of a specific nuclear receptor.

Objective: To determine the functional activity of this compound on ERα and assess its off-target effects on other nuclear receptors (PR, AR, GR, MR).

Methodology:

-

Cell Culture and Transfection: Human embryonic kidney cells (HEK293T) are cultured in a suitable medium. The cells are then transiently transfected with two plasmids: one expressing the full-length nuclear receptor of interest (e.g., ERα, PR, AR, GR, or MR) and a second reporter plasmid containing a luciferase gene under the control of a promoter with hormone response elements specific to the nuclear receptor being tested.

-

Compound Treatment: Following transfection, the cells are treated with a range of concentrations of this compound or a known reference compound (agonist or antagonist for the respective receptor).

-

Luciferase Activity Measurement: After an incubation period (typically 24-48 hours), the cells are lysed, and a luciferase substrate is added. The resulting luminescence, which is proportional to the transcriptional activity of the nuclear receptor, is measured using a luminometer.

-

Data Analysis: The luminescence signal from this compound-treated cells is compared to that of vehicle-treated (control) cells to determine the percent inhibition or activation. IC50 values are calculated for inhibitory compounds.

Cell Proliferation Assay

This assay measures the effect of a compound on the growth of cancer cell lines.

Objective: To determine the anti-proliferative potency (GI50) of this compound in ERα-positive breast cancer cell lines.

Methodology:

-

Cell Seeding: Breast cancer cells (e.g., MCF-7) are seeded into 96-well plates at a predetermined density and allowed to attach overnight.

-

Compound Addition: The cells are then treated with a serial dilution of this compound. A vehicle-only control is also included.

-

Incubation: The plates are incubated for a period of 3 to 7 days to allow for cell proliferation.

-

Viability Assessment: Cell viability is assessed using a colorimetric or luminescent assay, such as the MTT, SRB, or CellTiter-Glo® assay. These assays measure metabolic activity or total DNA content, which correlates with the number of viable cells.

-

Data Analysis: The absorbance or luminescence readings are used to generate a dose-response curve, from which the GI50 value is calculated.

Differential Scanning Fluorimetry (DSF)

DSF is a biophysical technique used to assess the binding of a ligand to a protein by measuring changes in the protein's thermal stability.

Objective: To confirm the direct binding of this compound to ERα and to assess its binding to other purified nuclear receptors.

Methodology:

-

Reaction Setup: Purified ERα ligand-binding domain (LBD) is mixed with a fluorescent dye (e.g., SYPRO Orange) that binds to hydrophobic regions of proteins. This mixture is then aliquoted into a 96-well PCR plate. This compound is added at various concentrations.

-

Thermal Denaturation: The plate is placed in a real-time PCR instrument, and the temperature is gradually increased.

-

Fluorescence Monitoring: As the protein unfolds (melts) due to the increasing temperature, its hydrophobic core becomes exposed, allowing the dye to bind and fluoresce. The fluorescence intensity is monitored in real-time.

-

Data Analysis: The melting temperature (Tm) of the protein is determined by identifying the temperature at which the rate of unfolding is maximal (the peak of the first derivative of the melting curve). A significant increase in the Tm in the presence of this compound indicates that the compound binds to and stabilizes the protein.

Visualizations

The following diagrams illustrate the key pathways and experimental workflows related to this compound.

Caption: Inhibition of Estrogen Receptor Signaling by this compound.

Caption: Workflow for Characterizing this compound Selectivity and Potency.

References

H3B-6545: A Comprehensive Technical Guide on its Differential Effects on Wild-Type vs. Mutant ESR1

For Researchers, Scientists, and Drug Development Professionals

Introduction

H3B-6545 is a novel, orally bioavailable selective estrogen receptor (ER) covalent antagonist (SERCA) that has demonstrated significant preclinical and clinical activity in ER-positive, HER2-negative breast cancer. This technical guide provides an in-depth analysis of this compound, focusing on its differential effects on wild-type (WT) and mutant forms of the estrogen receptor 1 (ESR1). Mutations in the ligand-binding domain of ESR1 are a common mechanism of acquired resistance to endocrine therapies. This compound has been specifically designed to overcome this challenge by covalently binding to a cysteine residue (C530) within the ERα ligand-binding domain, leading to irreversible inactivation of both wild-type and mutant receptors. This document summarizes key quantitative data, details experimental methodologies, and visualizes relevant biological pathways and workflows to provide a comprehensive resource for researchers in the field.

Data Presentation

Preclinical Efficacy

The preclinical activity of this compound has been evaluated in various in vitro and in vivo models, demonstrating potent and superior activity compared to standard-of-care agents like fulvestrant (B1683766) and tamoxifen, particularly in the context of ESR1 mutations.

Table 1: In Vitro Potency of this compound in Breast Cancer Cell Lines

| Cell Line | ESR1 Status | This compound GI₅₀ (nM) |

| MCF7 | Wild-Type | 0.3-0.4[1] |

| HCC1428 | Wild-Type | 1.0[1] |

| BT483 | Wild-Type | 0.5[1] |

| T47D | Wild-Type | 5.2[1] |

| CAMA-1 | Wild-Type | 0.2[1] |

Table 2: In Vivo Efficacy of this compound in Xenograft Models

| Model | ESR1 Status | Treatment | Dosage | Tumor Growth Inhibition (TGI) / Outcome | Reference |

| MCF7 CDX | Wild-Type | This compound | 3 mg/kg, oral, daily | 75% TGI | [2] |

| MCF7 CDX | Wild-Type | Fulvestrant | - | 48% TGI | [2] |

| ST1799 PDX | Wild-Type | This compound | 100 mg/kg, oral, daily | Significant tumor regressions | [2] |

| ST1799 PDX | Wild-Type | Tamoxifen | - | Stasis | [2] |

| ST1799 PDX | Wild-Type | Fulvestrant | - | Stasis | [2] |

Clinical Efficacy

Clinical trials have evaluated the safety and efficacy of this compound in heavily pretreated patients with ER+/HER2- advanced breast cancer, including a significant number of patients with ESR1 mutations.

Table 3: Clinical Efficacy of this compound in the NCT03250676 Phase I/II Study [3]

| Patient Subgroup | N | Objective Response Rate (ORR) (95% CI) | Clinical Benefit Rate (CBR) (95% CI) | Median Progression-Free Survival (PFS) (95% CI) |

| All patients (450 mg) | 94 | 20.2% (12.6–29.8) | - | 4.6 months (3.5–6.7) |

| Clonal ESR1 Y537S | - | 32.1% (15.9–52.4) | - | - |

| Phase 1 Overall | - | 7.5% (1.6–20.4) | - | - |

Table 4: Clinical Efficacy of this compound in the NCT04568902 Phase I Study [4]

| Patient Subgroup | N | Objective Response Rate (ORR) (95% CI) | Clinical Benefit Rate (CBR) (95% CI) |

| Overall Population | 33 | 3.0% | 33.3% |

| Patients with ESR1 mutation | 12 | - | 66.7% |

Experimental Protocols

LanthaScreen™ TR-FRET ERα Coactivator Assay

This time-resolved fluorescence resonance energy transfer (TR-FRET) assay is used to quantify the ability of a compound to either promote (agonist mode) or disrupt (antagonist mode) the interaction between the ERα ligand-binding domain (LBD) and a coactivator peptide.

-

Principle: The assay utilizes a terbium (Tb)-labeled anti-GST antibody that binds to a GST-tagged ERα-LBD and a fluorescein-labeled coactivator peptide. When the coactivator peptide is recruited to the LBD by an agonist, the proximity of the terbium and fluorescein (B123965) fluorophores results in a high TR-FRET signal. Antagonists disrupt this interaction, leading to a low TR-FRET signal.[5][6][7]

-

Agonist Mode Protocol:

-

Add ERα-LBD to the test compound.

-

Add a mixture of fluorescein-coactivator peptide and Tb-anti-GST antibody.

-

Incubate at room temperature.

-

Measure the TR-FRET signal (520 nm/495 nm emission ratio) using a fluorescence plate reader with excitation at 340 nm and a delay time of 100 µsec.[8]

-

Calculate EC₅₀ values from the dose-response curve.[5]

-

-

Antagonist Mode Protocol:

-

Add ERα-LBD to the test compound.

-

Add a mixture of a known ERα agonist (at its EC₈₀ concentration), fluorescein-coactivator peptide, and Tb-anti-GST antibody.

-

Follow steps 3-5 from the agonist mode protocol to determine the IC₅₀ of the antagonist.[5]

-

E2-Stimulated Alkaline Phosphatase Activity Assay in ECC-1 Cells

This bioassay measures the estrogenic or anti-estrogenic activity of a compound by quantifying the induction of alkaline phosphatase, an estrogen-responsive gene, in the human endometrial adenocarcinoma cell line ECC-1.

-

Principle: Estrogenic compounds stimulate ERα, leading to the transcriptional activation of target genes, including alkaline phosphatase. The enzymatic activity of alkaline phosphatase can be measured using a chromogenic substrate.

-

Protocol:

-

Plate ECC-1 cells in a 96-well plate.

-

Treat the cells with the test compound in the presence or absence of 17β-estradiol (E2).

-

After a suitable incubation period, lyse the cells.

-

Add a substrate solution containing p-nitrophenyl phosphate (B84403) (pNPP) in a suitable buffer (e.g., AMP buffer, pH 10.5).[9]

-

Incubate at 37°C for 15 minutes.[10]

-

Stop the reaction (e.g., with HCl) and neutralize.[10]

-

Measure the absorbance of the resulting p-nitrophenol at 405 nm.[11]

-

Normalize the alkaline phosphatase activity to the total protein concentration in each well.

-

MCF-7 Xenograft Model

This in vivo model is used to assess the anti-tumor efficacy of compounds in an estrogen-dependent breast cancer model.

-

Principle: MCF-7 human breast cancer cells, which are ER-positive, are implanted into immunocompromised mice. The growth of these tumors is dependent on estrogen, which is supplied exogenously. The effect of a test compound on tumor growth is then monitored.

-

Protocol:

-

Estrogen Supplementation: One week prior to cell implantation, subcutaneously implant a 17β-estradiol pellet (e.g., 0.72 mg, 90-day release) into the dorsal flank of female immunodeficient mice (e.g., nude or NSG mice).[2][12]

-

Cell Preparation: Culture MCF-7 cells in appropriate media. Harvest the cells and resuspend them in a 1:1 mixture of serum-free medium and Matrigel at a concentration of 5 x 10⁷ cells/mL.[13]

-

Tumor Cell Implantation: Inject 100 µL of the cell suspension (5 x 10⁶ cells) subcutaneously into the mammary fat pad of the mice.[13][14]

-

Tumor Growth Monitoring: Monitor tumor volume by caliper measurements twice weekly.

-

Treatment: Once tumors reach a predetermined size (e.g., 150-200 mm³), randomize the mice into treatment and control groups. Administer the test compound (e.g., this compound orally, once daily) and vehicle control.[15][16]

-

Efficacy Assessment: Continue to monitor tumor volume and body weight. The primary endpoint is typically tumor growth inhibition.[16]

-

Palbociclib-Resistant Xenograft Model

This model is used to evaluate the efficacy of compounds in the context of acquired resistance to CDK4/6 inhibitors.

-

Principle: An ER-positive xenograft model (e.g., MCF-7) is continuously treated with a CDK4/6 inhibitor like palbociclib (B1678290) until resistance develops, characterized by tumor regrowth. These resistant tumors can then be used to test the efficacy of new therapeutic agents.

-

Protocol:

-

Establish MCF-7 xenografts as described above.

-

Treat the tumor-bearing mice with palbociclib at a specified dose and schedule.

-

Monitor for initial tumor regression followed by eventual regrowth, indicating the development of resistance.

-

Once resistant tumors are established, they can be passaged into new cohorts of mice.

-

These mice bearing palbociclib-resistant tumors can then be used in efficacy studies to test new compounds like this compound.[17][18]

-

Clinical Trial Protocols (NCT03250676 and NCT04568902)

These protocols outline the design and conduct of the phase I/II clinical trials of this compound.

-

Study Design: These were multicenter, open-label, dose-escalation and expansion studies.[19][20][21]

-

Patient Population: The studies enrolled women with locally advanced or metastatic ER-positive, HER2-negative breast cancer who had progressed on prior therapies.[22][23]

-

Inclusion Criteria: Included prior treatment with hormonal therapies and, in some cohorts, CDK4/6 inhibitors. Patients were required to have an ECOG performance status of 0 or 1 and adequate organ function.[22][23]

-

Exclusion Criteria: Included inflammatory breast cancer and receipt of more than one prior chemotherapy regimen for metastatic disease (in Phase 2 of NCT03250676).[19][22]

-

-

Dosing: this compound was administered orally once daily in 28-day cycles. The dose was escalated in the initial phase to determine the maximum tolerated dose (MTD) and recommended phase 2 dose (RP2D), which was established at 450 mg once daily.[4][24]

-

Endpoints:

Mandatory Visualizations

Signaling Pathways and Mechanisms

Caption: Mechanism of action of this compound on ERα signaling.

Experimental Workflows

Caption: Workflow for in vivo efficacy testing in a xenograft model.

Caption: Simplified workflow of the this compound Phase I/II clinical trials.

References

- 1. researchgate.net [researchgate.net]

- 2. aacrjournals.org [aacrjournals.org]

- 3. Phase 1/2 study of this compound in women with locally advanced/metastatic estrogen receptor-positive, HER2-negative breast cancer | CoLab [colab.ws]

- 4. Phase I study of this compound in patients with estrogen receptor-positive breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Covalent ERα Antagonist this compound Demonstrates Encouraging Preclinical Activity in Therapy-Resistant Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. documents.thermofisher.com [documents.thermofisher.com]

- 7. documents.thermofisher.com [documents.thermofisher.com]

- 8. Demonstration of LanthaScreen™ TR-FRET-based nuclear receptor coactivator recruitment assay using PHERAstar, a multi-detection HTS microplate reader - PMC [pmc.ncbi.nlm.nih.gov]

- 9. e-century.us [e-century.us]

- 10. An innovative and cost-effective way to estimate alkaline phosphatase activity in in vitro cellular model systems - PMC [pmc.ncbi.nlm.nih.gov]

- 11. drmillett.com [drmillett.com]

- 12. researchgate.net [researchgate.net]

- 13. benchchem.com [benchchem.com]

- 14. MCF7 Xenograft Model - Altogen Labs [altogenlabs.com]

- 15. Covalent ERα Antagonist this compound Demonstrates Encouraging Preclinical Activity in Therapy-Resistant Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 16. benchchem.com [benchchem.com]

- 17. researchgate.net [researchgate.net]

- 18. wuxibiology.com [wuxibiology.com]

- 19. Facebook [cancer.gov]

- 20. benchchem.com [benchchem.com]

- 21. Phase 1/2 study of this compound in women with locally advanced/metastatic estrogen receptor-positive, HER2-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 22. ClinicalTrials.gov [clinicaltrials.gov]

- 23. ClinicalTrials.gov [clinicaltrials.gov]

- 24. Phase I study of this compound in patients with estrogen receptor-positive breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

H3B-6545 Pharmacodynamics in Cancer Models: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

H3B-6545 is a first-in-class, orally bioavailable Selective Estrogen Receptor Covalent Antagonist (SERCA) designed for the treatment of estrogen receptor-positive (ER+) breast cancer.[1] Unlike traditional endocrine therapies, this compound inactivates both wild-type and mutant estrogen receptor alpha (ERα) by irreversibly binding to a unique cysteine residue (C530) within the receptor's ligand-binding domain.[2][3][4] This covalent modification enforces a unique antagonist conformation, leading to potent and sustained inhibition of ERα signaling.[5] Preclinical and clinical studies have demonstrated its significant anti-tumor activity in various cancer models, including those that have developed resistance to standard-of-care endocrine therapies and CDK4/6 inhibitors.[3][6][7] This guide provides a comprehensive overview of the pharmacodynamics of this compound, presenting key data from preclinical and clinical studies, detailed experimental protocols, and visual representations of its mechanism and experimental workflows.

Mechanism of Action

This compound exerts its anti-tumor effects by covalently binding to and inactivating ERα. This targeted covalent inhibition effectively blocks the downstream signaling pathways that drive the proliferation and survival of ER+ cancer cells. The binding to cysteine 530 is a key feature, as this residue is not present in other nuclear hormone receptors, contributing to the selectivity of this compound.[2][8] This inactivation leads to a significant reduction in the transcription of key ERα target genes, such as GREB1, PGR, and TFF1, which are critical for cancer cell growth.[9][10][11]

Preclinical Pharmacodynamics

In Vitro Potency

This compound demonstrates potent inhibition of cell growth in various ERα-positive breast cancer cell lines, including those with wild-type and mutant ERα.

Table 1: In Vitro Cell Growth Inhibition (GI₅₀) of this compound

| Cell Line | ERα Status | GI₅₀ (nM) |

|---|---|---|

| MCF7 | Wild-Type | 0.3 - 0.4 |

| T47D | Wild-Type | 5.2 |

| HCC1428 | Wild-Type | 1.0 |

| BT483 | Wild-Type | 0.5 |

| CAMA-1 | Wild-Type | 0.2 |

Data sourced from MedchemExpress.[12]

In Vivo Efficacy in Xenograft Models

This compound has shown significant single-agent anti-tumor activity in multiple cell line-derived (CDX) and patient-derived (PDX) xenograft models. Notably, it has demonstrated superiority over the standard-of-care agent fulvestrant (B1683766), particularly in models with ERα mutations and those resistant to CDK4/6 inhibitors.[1][6][7]

Table 2: Summary of In Vivo Efficacy in Xenograft Models

| Model Type | ERα Status | Key Findings | Reference |

|---|---|---|---|

| MCF-7 CDX | Wild-Type | Superior anti-tumor activity compared to fulvestrant. | [8][13] |

| ST941 PDX | Y537S Mutant | Superior anti-tumor activity compared to tamoxifen (B1202) and fulvestrant. | [13] |

| CDK4/6i-Resistant PDX | Wild-Type & Y537S Mutant | Significant single-agent activity where fulvestrant was ineffective. | [1] |

| ERαWT ST986 PDX | Wild-Type | Significant tumor growth inhibition with 100 mg/kg daily oral dosing. |[14] |

Clinical Pharmacodynamics

Phase I and II clinical trials (NCT03250676, NCT04568902) have evaluated the safety and efficacy of this compound in heavily pretreated patients with ER+, HER2-negative advanced or metastatic breast cancer.[15][16][17]

Clinical Activity

The recommended Phase II dose (RP2D) was established at 450 mg once daily.[13] this compound demonstrated meaningful anti-tumor activity in this patient population, with a manageable safety profile.[15][17]

Table 3: Clinical Efficacy of this compound (450 mg QD) in ER+, HER2- mBC

| Efficacy Endpoint | All Patients (n=94) | Patients with clonal ESR1 Y537S mutation | Reference |

|---|---|---|---|

| Objective Response Rate (ORR) | 16.4% - 20.2% | 25% - 32.1% | [6][13] |

| Clinical Benefit Rate (CBR) | 33.3% - 39.7% | 66.7% | [6][14] |

| Median Progression-Free Survival (PFS) | 3.8 - 4.6 months | 7.3 months |[1][13] |

Pharmacodynamic Biomarkers

Consistent with its mechanism of action, treatment with this compound led to a significant decrease in the proliferation marker Ki67 in patient tumor samples, confirming target engagement and downstream biological effects in the clinical setting. A 50% decrease in Ki67 levels was observed across all dose levels post-treatment.[18]

Experimental Protocols

Protocol 1: In Vitro Cell Viability (MTT) Assay

This protocol outlines the determination of the half-maximal growth inhibitory concentration (GI₅₀) of this compound.

-

Cell Seeding: Plate breast cancer cells (e.g., MCF-7, T47D) in 96-well plates at a density of 5,000 cells per well. Allow cells to attach for 24 hours in a humidified incubator at 37°C with 5% CO₂.[14]

-

Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Replace the existing medium with 100 µL of the compound dilutions or a vehicle control (e.g., DMSO).[14]

-

Incubation: Incubate the plates for 72 hours.

-

MTT Addition: Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for an additional 4 hours. Viable cells will convert MTT to purple formazan (B1609692) crystals.[14]

-

Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a SDS-HCl solution) to each well to dissolve the formazan crystals.[3]

-

Data Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the GI₅₀ value by plotting viability against the compound concentration.

Protocol 2: Western Blot for ERα Degradation

This protocol is used to assess the effect of this compound on ERα protein levels.

-

Cell Culture and Treatment: Seed cells (e.g., MCF-7) in 6-well plates. Once they reach 70-80% confluency, treat with various concentrations of this compound or a vehicle control for a specified time (e.g., 24 hours).

-

Cell Lysis: Wash cells twice with ice-cold PBS. Add ice-cold RIPA buffer with protease inhibitors to each well, scrape the cells, and collect the lysate.[6]

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.[6]

-

Sample Preparation: Normalize protein concentrations and mix with Laemmli sample buffer. Boil the samples at 95-100°C for 5-10 minutes.

-

SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.[2][4]

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody against ERα overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.[2]

-

-

Detection: Develop the signal using an ECL substrate and visualize using a chemiluminescence imaging system. Use a loading control like β-actin to ensure equal protein loading.[1]

Protocol 3: In Vivo Xenograft Efficacy Study

This protocol describes a typical workflow for evaluating the anti-tumor efficacy of this compound in a mouse xenograft model.

-

Animal Model: Use immunodeficient mice (e.g., nude or NSG mice). For ER+ models like MCF-7, implant a slow-release estradiol pellet subcutaneously to support tumor growth.[15][19]

-

Tumor Implantation: Subcutaneously inject cancer cells (e.g., 2 x 10⁶ MCF-7 cells) mixed with Matrigel into the mammary fat pad.[19] For PDX models, implant tumor fragments.

-

Tumor Growth and Randomization: Monitor tumor growth by caliper measurements. When tumors reach a mean volume of approximately 200 mm³, randomize the animals into treatment groups.[2][7]

-

Drug Administration:

-

Monitoring: Measure tumor volume twice weekly and body weight daily to monitor efficacy and toxicity.[2][7]

-

Endpoint and Analysis: Continue treatment for a predefined period or until tumors in the control group reach a specified size. Calculate tumor growth inhibition (TGI) and perform statistical analysis to determine significance. Tumors can be harvested for pharmacodynamic marker analysis.

Conclusion

This compound is a potent and selective covalent antagonist of ERα with a distinct mechanism of action. Its robust pharmacodynamic profile, characterized by strong anti-tumor activity in both wild-type and mutant ERα cancer models, sets it apart from previous generations of endocrine therapies.[3][7] The preclinical data, demonstrating superiority over standard-of-care agents in resistant models, and the encouraging clinical activity in heavily pretreated patients, underscore the therapeutic potential of this compound.[1][6] The detailed methodologies provided in this guide serve as a resource for researchers aiming to further investigate this compound and the broader class of SERCAs in the ongoing effort to overcome endocrine resistance in breast cancer.

References

- 1. researchgate.net [researchgate.net]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. PROTAC Degrader of Estrogen Receptor α Targeting DNA-Binding Domain in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Phase I study of this compound in patients with estrogen receptor-positive breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. MCF7 Xenograft Model - Altogen Labs [altogenlabs.com]

- 8. Noninvasive and Safe Cell Viability Assay for Breast Cancer MCF-7 Cells Using Natural Food Pigment - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Covalent ERα Antagonist this compound Demonstrates Encouraging Preclinical Activity in Therapy-Resistant Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 10. BioKB - CoOccurrence - TFF1 - PGR [biokb.lcsb.uni.lu]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. youtube.com [youtube.com]

- 14. benchchem.com [benchchem.com]

- 15. benthamdirect.com [benthamdirect.com]

- 16. Phase I study of this compound in patients with estrogen receptor-positive breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. ASCO – American Society of Clinical Oncology [asco.org]

- 18. Choosing the Right Protocol to Establish MCF-7 Tumor Xenograft in Nude Mice | Bentham Science [benthamscience.com]

- 19. 2.8. MCF-7 Breast Cancer Xenograft Model [bio-protocol.org]

H3B-6545: A Novel Covalent Antagonist Overcoming Endocrine Resistance in ER-Positive Breast Cancer

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Estrogen receptor-positive (ER+) breast cancer is the most prevalent subtype, and endocrine therapy remains the cornerstone of its treatment. However, a significant number of patients develop resistance to these therapies, often driven by mutations in the estrogen receptor alpha gene (ESR1). H3B-6545 is a first-in-class, orally bioavailable selective estrogen receptor covalent antagonist (SERCA) designed to address this critical unmet need. This technical guide provides a comprehensive overview of this compound, detailing its mechanism of action, preclinical activity, clinical trial data, and relevant experimental protocols to support further research and development in this area.

Mechanism of Action

This compound represents a novel class of ERα antagonists that covalently bind to cysteine-530 (C530) within the ligand-binding domain of the estrogen receptor. This unique covalent modification irreversibly inactivates both wild-type (WT) and mutant ERα, enforcing a stable antagonist conformation. This mechanism of action is distinct from selective estrogen receptor modulators (SERMs) and selective estrogen receptor degraders (SERDs). By forming a covalent bond, this compound provides potent and sustained inhibition of ERα activity, even in the presence of activating ESR1 mutations such as Y537S and D538G, which are common drivers of endocrine resistance. The improved potency of the core scaffold of this compound enhances its antagonistic activity beyond its covalent engagement, and it maintains potency even in the context of C530 mutations.

H3B-6545: A Comprehensive Technical Guide to its Molecular Interactions with Estrogen Receptor Alpha (ERα)

For Researchers, Scientists, and Drug Development Professionals

Introduction

H3B-6545 is a novel, orally bioavailable selective estrogen receptor covalent antagonist (SERCA) that has demonstrated significant preclinical and clinical activity in estrogen receptor-positive (ER+) breast cancer.[1][2] This technical guide provides an in-depth overview of the molecular interactions between this compound and its target, ERα. The document details the mechanism of action, structural interactions, and impact on downstream signaling pathways, supported by quantitative data and experimental methodologies.

Mechanism of Action: Covalent Antagonism of ERα

This compound represents a distinct class of ERα antagonists that covalently bind to the receptor, leading to its irreversible inactivation.[3][4] This unique mechanism of action differentiates it from non-covalent selective estrogen receptor modulators (SERMs) and selective estrogen receptor degraders (SERDs).[5]

The key to this compound's covalent interaction lies in its specific targeting of Cysteine 530 (C530) within the ligand-binding domain (LBD) of ERα.[1][4] This cysteine residue is unique to ERα and is not conserved in other nuclear hormone receptors, which contributes to the high selectivity of this compound.[5] By forming a covalent bond with C530, this compound locks ERα in an antagonist conformation, thereby preventing its activation by endogenous estrogens and inhibiting downstream signaling pathways that drive tumor growth.[2][4] This irreversible binding leads to a prolonged duration of action and potent anti-tumor activity against both wild-type and mutant forms of ERα, including those with mutations that confer resistance to other endocrine therapies.[3][6]

Quantitative Analysis of this compound Activity

The potency of this compound has been evaluated in various preclinical models. The following tables summarize the key quantitative data demonstrating its efficacy in inhibiting the proliferation of ERα-positive breast cancer cell lines.

Table 1: In Vitro Cell Proliferation Inhibition (GI₅₀) of this compound in ERα-Positive Breast Cancer Cell Lines

| Cell Line | GI₅₀ (nM) |

| MCF7 | 0.3 - 0.4 |

| T47D | 5.2 |

| CAMA-1 | 0.2 |

| HCC1428 | 1.0 |

| BT483 | 0.5 |

Data sourced from MedchemExpress.[7]

Structural Insights into the this compound-ERα Interaction

The precise molecular interactions between this compound and ERα have been elucidated through X-ray crystallography. The co-crystal structure of this compound bound to the ERα ligand-binding domain has been solved and is available in the Protein Data Bank (PDB) under the accession code 6OWC .[8]

The crystallographic data reveals that this compound occupies the ligand-binding pocket of ERα and forms a covalent bond with the thiol group of Cysteine 530. This interaction induces a conformational change in ERα, forcing it into a stable antagonist state. This structural rearrangement prevents the recruitment of coactivator proteins necessary for transcriptional activation, effectively silencing ERα-mediated gene expression.

Impact on ERα Signaling Pathway

By covalently binding to and inactivating ERα, this compound effectively blocks the estrogen-driven signaling cascade that promotes the proliferation of ER+ breast cancer cells. The binding of estrogen to ERα normally triggers a conformational change that leads to the receptor's dimerization and translocation to the nucleus. In the nucleus, the ERα dimer binds to Estrogen Response Elements (EREs) in the promoter regions of target genes, recruiting coactivators and initiating transcription.

This compound's covalent binding prevents these conformational changes, thereby inhibiting the transcription of key ERα target genes involved in cell cycle progression and proliferation, such as GREB1 (Growth Regulation by Estrogen in Breast Cancer 1) and PGR (Progesterone Receptor).[9][10] Preclinical studies have shown that treatment with this compound leads to a significant and sustained dose-proportional decrease in the expression of both GREB1 and PGR.[9]

Caption: ERα Signaling Pathway and Inhibition by this compound.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are outlines of key experimental protocols used to characterize the molecular interactions of this compound with ERα.

Crystallography of this compound in Complex with ERα LBD

Objective: To determine the three-dimensional structure of this compound bound to the ERα ligand-binding domain.

-

Protein Expression and Purification: The human ERα ligand-binding domain (amino acids 301-553) is expressed in E. coli. The protein is then purified using affinity and size-exclusion chromatography.[11]

-

Complex Formation: The purified ERα LBD is incubated with an excess of this compound to ensure complete covalent modification.

-

Crystallization: The this compound-ERα LBD complex is crystallized using vapor diffusion techniques. This involves screening a wide range of buffer conditions, precipitants, and temperatures to find optimal conditions for crystal growth.

-

Data Collection and Structure Determination: X-ray diffraction data are collected from the crystals at a synchrotron source. The structure is then solved using molecular replacement and refined to high resolution.[12]

Caption: Experimental Workflow for ERα-H3B-6545 Crystallography.

Cell Proliferation Assay (MCF-7)

Objective: To quantify the inhibitory effect of this compound on the proliferation of ERα-positive breast cancer cells.

-

Cell Culture: MCF-7 cells are cultured in a suitable medium, typically Eagle's Minimum Essential Medium (EMEM) supplemented with fetal bovine serum and antibiotics.[1][13]

-

Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.[14]

-

Compound Treatment: The cells are then treated with a serial dilution of this compound or a vehicle control.

-

Incubation: The plates are incubated for a period of 3 to 6 days to allow for cell proliferation.[9]

-

Viability Assessment: Cell viability is assessed using a colorimetric or fluorometric assay, such as the MTT or CellTiter-Glo® assay, which measures metabolic activity as an indicator of cell number.

-

Data Analysis: The results are used to generate a dose-response curve, from which the GI₅₀ (the concentration of drug that inhibits cell growth by 50%) is calculated.[7]

Caption: Workflow for a Cell Proliferation Assay.

Jump Dilution Experiment

Objective: To assess the reversibility of this compound binding to ERα.

-

Incubation: Purified ERα is incubated with a saturating concentration of this compound (or a non-covalent control compound) to allow for binding.

-

Dilution: The complex is then rapidly diluted to a concentration below the expected dissociation constant (Kd) of a reversible binder.

-

Competition: A radiolabeled estrogen, such as [³H]-estradiol, is added to the diluted solution.

-

Quantification: The amount of radiolabeled estrogen that binds to ERα over time is measured. If this compound binding is irreversible, it will not dissociate upon dilution, and therefore, the radiolabeled estrogen will be unable to bind to the receptor. In contrast, a reversible binder will dissociate, allowing the radiolabeled estrogen to bind.[8]

Conclusion

This compound is a potent and selective covalent antagonist of ERα with a well-defined mechanism of action. Its ability to irreversibly inactivate both wild-type and mutant forms of ERα provides a promising therapeutic strategy for patients with ER+ breast cancer, including those who have developed resistance to standard-of-care endocrine therapies. The quantitative data, structural insights, and detailed experimental methodologies presented in this guide provide a comprehensive resource for researchers and clinicians working to further understand and develop this promising therapeutic agent.

References

- 1. benchchem.com [benchchem.com]

- 2. Phase I study of this compound in patients with estrogen receptor-positive breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Human Breast Cell MCF-7-based Proliferation Assay Service - Creative Biolabs [creative-biolabs.com]

- 4. Phase 1/2 study of this compound in women with locally advanced/metastatic estrogen receptor-positive, HER2-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. aacrjournals.org [aacrjournals.org]

- 10. Interdependency of estradiol-mediated ERα activation and subsequent PR and GREB1 induction to control cell cycle progression - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The 2.0 Å crystal structure of the ERα ligand-binding domain complexed with lasofoxifene - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Crystallographic structures of the ligand-binding domains of the androgen receptor and its T877A mutant complexed with the natural agonist dihydrotestosterone - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mcf7.com [mcf7.com]

- 14. docs.axolbio.com [docs.axolbio.com]

H3B-6545: A Deep Dive into its Biochemical Pathway and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of H3B-6545, a first-in-class oral selective estrogen receptor (ER) covalent antagonist (SERCA). This compound has demonstrated significant antitumor activity in preclinical models and clinical trials, particularly in heavily pretreated patients with estrogen receptor-positive (ER+), HER2-negative breast cancer, including those with ESR1 mutations. This document summarizes key quantitative data, details experimental protocols, and visualizes the core signaling pathways and experimental workflows.

Core Mechanism of Action: Covalent Antagonism of Estrogen Receptor Alpha

This compound is a novel SERCA that inactivates both wild-type and mutant estrogen receptor alpha (ERα) by covalently binding to cysteine 530 (C530) within the ligand-binding domain.[1][2] This irreversible binding enforces a unique antagonist conformation, effectively shutting down ERα signaling pathways that are critical for the proliferation and survival of ER-positive breast cancer cells.[2] The covalent nature of this interaction leads to a long residence time and sustained target engagement.[3]

Signaling Pathway of this compound Action

The following diagram illustrates the mechanism by which this compound inhibits ERα signaling.

Caption: this compound covalently binds to ERα, preventing its activation by estrogen and subsequent gene transcription.

Quantitative Analysis of this compound Activity

The following tables summarize the key quantitative data regarding the in vitro potency, preclinical pharmacokinetics, and clinical efficacy of this compound.

In Vitro Potency

This compound demonstrates potent anti-proliferative activity across a panel of ERα-positive breast cancer cell lines.

| Cell Line | GI₅₀ (nM) |

| MCF7 | 0.3 - 0.4 |

| HCC1428 | 1.0 |

| BT483 | 0.5 |

| T47D | 5.2 |

| CAMA-1 | 0.2 |

Table 1: Growth Inhibition (GI₅₀) of this compound in various breast cancer cell lines.

Preclinical Pharmacokinetics

Pharmacokinetic studies in rats and monkeys have demonstrated that this compound is orally bioavailable.

| Species | Terminal Elimination Half-life (t₁/₂) | Oral Bioavailability (%) |

| Rat | 2.4 hours | Low to moderate |

| Monkey | 4.0 hours | Low to moderate |

Table 2: Preclinical pharmacokinetic parameters of this compound. [4]

Clinical Efficacy (NCT03250676)

In a Phase 1/2 clinical trial, this compound demonstrated meaningful antitumor activity in heavily pretreated patients with ER+, HER2- advanced breast cancer.[5][6]

| Patient Population | Objective Response Rate (ORR) | Clinical Benefit Rate (CBR) | Median Progression-Free Survival (PFS) |

| Overall (450 mg dose, n=94) | 20.2% (95% CI: 12.6–29.8) | Not Reported | 4.6 months (95% CI: 3.5–6.7) |

| Clonal ESR1 Y537S Mutation | 32.1% (95% CI: 15.9–52.4) | Not Reported | Not Reported |

| Overall (Phase 1) | 7.5% (95% CI: 1.6–20.4) | 33.3% | 3.9 months |

| Mutant ESR1 (Phase 1, n=12) | 1 PR | 66.7% | Not Reported |

Table 3: Clinical efficacy of this compound in the NCT03250676 trial. [2][5][6]

Experimental Protocols

This section provides an overview of the methodologies used in key experiments to characterize this compound.

Cell Viability Assay

A common method to assess the anti-proliferative activity of this compound is the MTS or similar colorimetric/fluorometric cell viability assay.

Caption: A generalized workflow for determining the GI₅₀ of this compound in cancer cell lines.

Detailed Methodology:

-

Cell Seeding: Breast cancer cells (e.g., MCF-7) are seeded in 96-well plates at a density of approximately 1.3 x 10⁴ cells/well and allowed to adhere for 24 hours.[7]

-

Compound Treatment: Cells are treated with a serial dilution of this compound (or vehicle control) and incubated for a specified period (e.g., 72 hours).[8]

-

Viability Reagent Addition: A viability reagent such as MTS is added to each well.[9]

-

Incubation and Measurement: Plates are incubated for 1-4 hours at 37°C, and the absorbance is measured at 490 nm using a microplate reader.[9]

-

Data Analysis: The GI₅₀ values are calculated by fitting the dose-response data to a sigmoidal curve.

X-ray Crystallography of this compound in Complex with ERα

The three-dimensional structure of this compound bound to ERα was determined by X-ray crystallography (PDB ID: 6OWC).[10]

Detailed Methodology:

-

Protein Expression and Purification: The human ERα ligand-binding domain (LBD) with a Y537S mutation was expressed in Escherichia coli.[10]

-

Crystallization: The purified ERα LBD was incubated with this compound to allow for covalent bond formation. Co-crystals were obtained using the sitting drop vapor diffusion method with a reservoir solution containing 40% PEG 1000, 60 mmol/L NaCl, and 100 mmol/L TAPS pH 9.[10]

-

Data Collection and Structure Determination: X-ray diffraction data were collected at a synchrotron source. The structure was solved by molecular replacement and refined to a resolution of 1.85 Å.[10]

LanthaScreen™ TR-FRET Assay

A Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay, such as the LanthaScreen™ platform, can be used to quantify the binding of this compound to ERα.

Caption: Principle of a competitive TR-FRET assay to measure this compound binding to ERα.

Detailed Methodology:

-

Reagent Preparation: A GST-tagged ERα protein, a terbium-labeled anti-GST antibody (donor), and a fluorescently labeled estrogen ligand (acceptor) are used.[11][12]

-

Assay Setup: The assay is typically performed in a 384-well plate. This compound is serially diluted and incubated with the ERα protein and the terbium-labeled antibody.[13]

-

Competitive Binding: The fluorescently labeled estrogen is then added. If this compound is bound to ERα, it will prevent the binding of the fluorescent ligand, leading to a decrease in the FRET signal.[12]

-

Signal Detection: After an incubation period, the plate is read on a TR-FRET-compatible plate reader, measuring the emission at both the donor and acceptor wavelengths.[11]

-

Data Analysis: The ratio of the acceptor to donor emission is calculated, and the IC₅₀ value for this compound is determined from the dose-response curve.

Conclusion

This compound is a potent and selective covalent antagonist of ERα with a promising clinical profile, particularly for patients with endocrine-resistant breast cancer harboring ESR1 mutations. Its unique mechanism of action and demonstrated efficacy warrant further investigation and development as a valuable therapeutic option. This guide provides a foundational understanding of the biochemical pathways, quantitative data, and experimental methodologies central to the study of this compound.

References

- 1. Covalent ERα Antagonist this compound Demonstrates Encouraging Preclinical Activity in Therapy-Resistant Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Phase I study of this compound in patients with estrogen receptor-positive breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Nonclinical pharmacokinetics and in vitro metabolism of this compound, a novel selective ERα covalent antagonist (SERCA) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Phase 1/2 study of this compound in women with locally advanced/metastatic estrogen receptor-positive, HER2-negative breast cancer | CoLab [colab.ws]

- 7. Noninvasive and Safe Cell Viability Assay for Breast Cancer MCF-7 Cells Using Natural Food Pigment - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. rcsb.org [rcsb.org]

- 11. documents.thermofisher.com [documents.thermofisher.com]

- 12. documents.thermofisher.com [documents.thermofisher.com]

- 13. bmglabtech.com [bmglabtech.com]

H3B-6545: A Covalent Antagonist Reshaping ERα Signaling in Breast Cancer

An In-depth Technical Guide for Researchers and Drug Development Professionals

H3B-6545 is a pioneering, orally bioavailable, selective estrogen receptor (ER) covalent antagonist (SERCA) that has demonstrated significant promise in the treatment of estrogen receptor-positive (ER+), human epidermal growth factor receptor 2-negative (HER2-) breast cancer. This technical guide provides a comprehensive overview of the mechanism of action, preclinical and clinical data, and key experimental methodologies related to this compound's inhibition of ERα signaling.

Mechanism of Action: Covalent Inhibition of ERα

This compound represents a novel class of ERα antagonists that distinguishes itself through its unique covalent binding mechanism. It selectively targets a cysteine residue (C530) within the ligand-binding domain of both wild-type (WT) and mutant forms of ERα.[1][2] This irreversible binding effectively inactivates the receptor, leading to a durable blockade of estrogen-driven signaling pathways that are critical for the proliferation and survival of ER+ breast cancer cells.[3] The covalent nature of this interaction confers a long residence time, ensuring sustained target engagement.[4]